Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride
Description
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a cyano (-CN) group and an ethyl carboxylate ester (-COOEt) at the 4-position of the piperidine ring. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
ethyl 4-cyanopiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-13-8(12)9(7-10)3-5-11-6-4-9;/h11H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMPLZLHGNPJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet the required specifications for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Scientific Research Applications
ECPH is utilized across multiple domains:
1. Medicinal Chemistry
- ECPH serves as an intermediate in synthesizing novel pharmaceuticals. Its structural properties allow for modifications that can lead to new therapeutic agents.
2. Enzyme Inhibition Studies
- The compound has shown potential in inhibiting cytochrome P450 enzymes, which are critical for drug metabolism. This property is essential for understanding drug-drug interactions and optimizing pharmacotherapy.
3. Biological Pathway Research
- It is used to study biological pathways and enzyme interactions, helping researchers understand metabolic processes and disease mechanisms.
4. Specialty Chemical Production
- ECPH is valuable in producing specialty chemicals due to its reactivity and ability to form various derivatives.
Case Studies and Research Findings
Numerous studies have explored the applications of ECPH:
| Study Focus | Findings |
|---|---|
| Pharmacological Assessment | In vitro studies indicate that ECPH exhibits significant inhibitory effects on specific enzymes, suggesting therapeutic utility. |
| Behavioral Studies | Animal model research suggests that compounds related to ECPH may influence behavior by modulating neurotransmitter systems. |
| Comparative Analysis | Compared to similar compounds, ECPH exhibited unique properties that warrant further exploration in drug design. |
Applications in Drug Development
ECPH is being investigated for its potential therapeutic applications:
- Metabolic Disorders : Ongoing research aims to elucidate the compound's role in treating conditions related to metabolic dysfunctions.
- CNS-Related Diseases : Its ability to modulate neurotransmitter systems positions ECPH as a candidate for developing treatments for central nervous system disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 4-position substituents on the piperidine ring significantly impact molecular properties. Below is a comparative analysis of key analogs:
Key Observations
Carboxylate esters (-COOEt) improve solubility and are common in prodrug design .
Steric Effects: Bulky substituents like isopropyl (-iPr) or benzyl groups increase steric hindrance, which may reduce binding efficiency in biological targets compared to the cyano group .
Piperidone derivatives (e.g., Ethyl 4-piperidone-3-carboxylate HCl) serve as intermediates for anticancer or antiviral agents, highlighting the versatility of the piperidine scaffold .
Physical Properties :
- Melting points are sparsely reported, but the oxo-containing analog (172–175°C) suggests higher crystallinity due to hydrogen bonding .
Biological Activity
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (ECPH) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, enzyme interactions, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 218.68 g/mol
- Structure : ECPH features a piperidine ring with a cyanide group and an ethyl ester functional group, which enhances its solubility and reactivity in biological systems.
The biological activity of ECPH is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis in the liver.
Potential Mechanisms:
- Enzyme Inhibition : ECPH has shown potential in inhibiting specific enzymes involved in metabolic pathways. Its structural similarity to other piperidine derivatives allows it to modulate enzyme activity effectively.
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing signal transduction pathways. This interaction can lead to diverse physiological effects depending on the target receptor.
Enzyme Inhibition
Research indicates that ECPH can inhibit several enzymes, which may have implications for drug development:
- Cytochrome P450 Inhibition : ECPH's ability to inhibit cytochrome P450 enzymes can affect the metabolism of other drugs, potentially leading to drug-drug interactions.
- Other Enzymatic Targets : Further studies are needed to identify additional enzymes affected by ECPH and the implications for therapeutic applications.
Receptor Modulation
ECPH's interaction with receptors is an area of active research:
- Potential as a CNS Modulator : Similar compounds have been studied for their effects on central nervous system (CNS) receptors, suggesting that ECPH could also exhibit neuroactive properties .
- Selectivity Profile : Initial findings indicate that ECPH may selectively interact with certain receptors, which could lead to fewer side effects compared to non-selective compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of ECPH and related compounds:
- Pharmacological Assessment : In vitro studies demonstrated that ECPH exhibits significant inhibitory effects on specific enzymes, indicating its potential utility in pharmacotherapy.
- Behavioral Studies : Research involving animal models has suggested that compounds structurally related to ECPH may influence behavior by modulating neurotransmitter systems, although direct studies on ECPH are still limited .
- Comparative Analysis : When compared to similar compounds like 4-cyanopiperidine and ethyl 4-piperidinecarboxylate, ECPH exhibited unique properties that warrant further exploration in drug design and development.
Applications in Drug Development
ECPH is being explored for its potential applications in several areas:
- Medicinal Chemistry : The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals due to its unique structural properties and biological activities.
- Therapeutic Potential : Ongoing research aims to elucidate the therapeutic applications of ECPH in treating various conditions, particularly those related to metabolic disorders and CNS-related diseases .
Q & A
Q. How can researchers leverage this compound as a precursor for bioactive molecule synthesis?
- Methodology : Functionalize the nitrile group via catalytic hydrogenation (H/Pd-C) to amines or convert the ester to amides via coupling reagents (EDC/HOBt). Assess bioactivity in vitro (e.g., receptor binding assays) and correlate with substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
